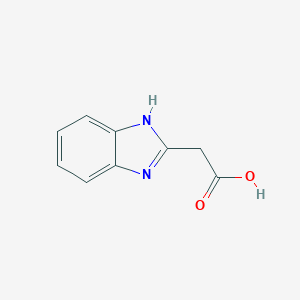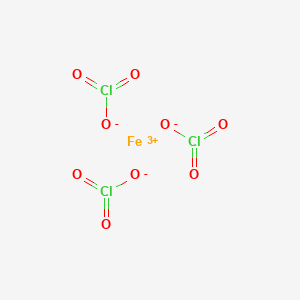
Iron trichlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron trichloride, also known as ferric chloride, is a chemical compound that is commonly used in various industrial and laboratory applications. It is a highly reactive compound that is known for its ability to oxidize and hydrolyze organic compounds. In
Aplicaciones Científicas De Investigación
Iron trichloride has numerous scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, such as the Friedel-Crafts acylation reaction. It is also used in the production of dyes, pigments, and inks. In addition, iron trichloride is used as a coagulant in wastewater treatment plants to remove impurities from water.
Mecanismo De Acción
Iron trichloride works by oxidizing organic compounds and breaking down their chemical bonds. It is also a Lewis acid, which means that it can accept a pair of electrons from another molecule. This property makes it an effective catalyst in many organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
Iron trichloride has been shown to have both beneficial and harmful effects on the human body. It is an essential nutrient that is required for the production of hemoglobin, which is a protein that carries oxygen in the blood. However, exposure to high levels of iron trichloride can cause toxicity and damage to the liver and other organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iron trichloride is a versatile compound that can be used in a wide range of laboratory experiments. It is relatively inexpensive and readily available. However, it can be difficult to handle due to its highly reactive nature and tendency to form corrosive solutions.
Direcciones Futuras
There are several future directions for research on iron trichloride. One area of interest is the development of new catalysts for organic synthesis reactions. Another area of research is the use of iron trichloride in the production of renewable energy sources, such as biofuels. Additionally, there is ongoing research on the potential health effects of exposure to iron trichloride, particularly in occupational settings.
Conclusion:
Iron trichloride is a highly reactive compound that has numerous scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, as well as in the production of dyes, pigments, and inks. While it has beneficial effects on the human body, exposure to high levels of iron trichloride can be toxic. Despite its limitations, iron trichloride is a valuable tool in the laboratory and holds promise for future research in a variety of fields.
Métodos De Síntesis
Iron trichloride can be synthesized by the reaction of iron with chlorine gas or hydrochloric acid. The reaction is highly exothermic, and the resulting product is a yellow to brown crystalline powder. The purity of the product can be improved by recrystallization or sublimation.
Propiedades
Número CAS |
14013-71-9 |
|---|---|
Nombre del producto |
Iron trichlorate |
Fórmula molecular |
Cl3FeO9 |
Peso molecular |
306.19 g/mol |
Nombre IUPAC |
iron(3+);trichlorate |
InChI |
InChI=1S/3ClHO3.Fe/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clave InChI |
JRSGPUNYCADJCW-UHFFFAOYSA-K |
SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Fe+3] |
SMILES canónico |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Fe+3] |
Otros números CAS |
14013-71-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



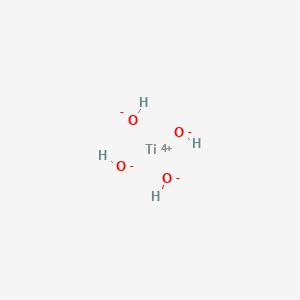
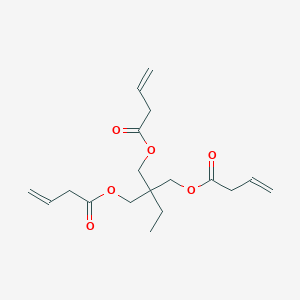
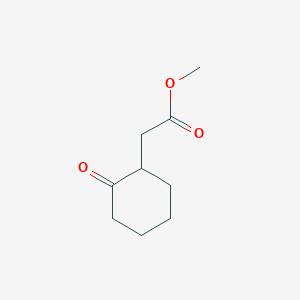
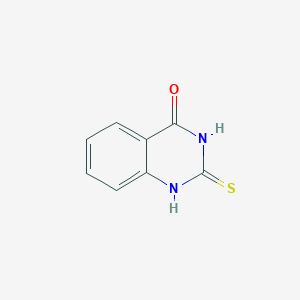
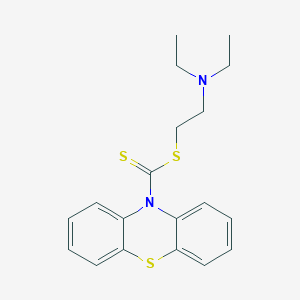
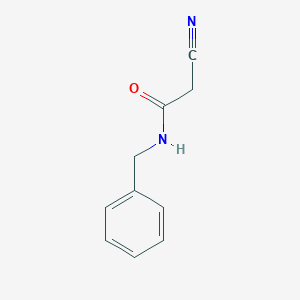
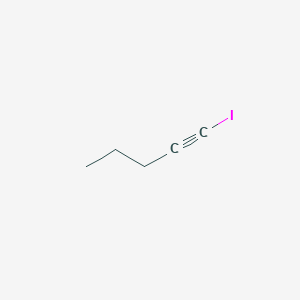
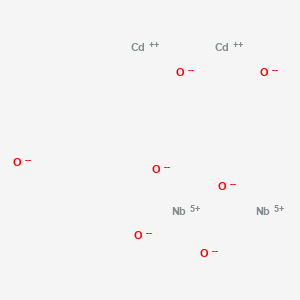
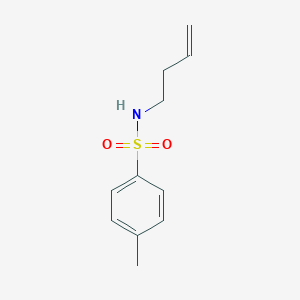


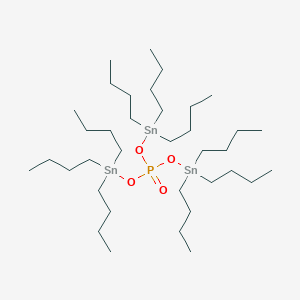
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
